
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a phenylmethylidene group attached to a diazinane-2,4,6-trione core
Méthodes De Préparation
The synthesis of 1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione involves several steps, typically starting with the preparation of the diazinane-2,4,6-trione core. This core can be synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .
Applications De Recherche Scientifique
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. In catalytic applications, the compound acts as a ligand, coordinating with metal centers to form stable complexes that facilitate various chemical transformations. The electron-rich nature of the compound’s functional groups enhances its ability to stabilize metal ions and promote catalytic activity .
Comparaison Avec Des Composés Similaires
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: This compound is also a highly hindered and sterically-flexible ligand used in transition-metal catalysis.
Cyclic (alkyl)(amino)carbenes (CAACs): These compounds are known for their strong electron-rich nature and broad applications in both industry and academia.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it particularly effective in certain catalytic and industrial applications .
Propriétés
Formule moléculaire |
C25H20N2O3 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
5-benzylidene-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H20N2O3/c1-17-8-12-20(13-9-17)26-23(28)22(16-19-6-4-3-5-7-19)24(29)27(25(26)30)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
Clé InChI |
LTGSYUIAOVPKSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
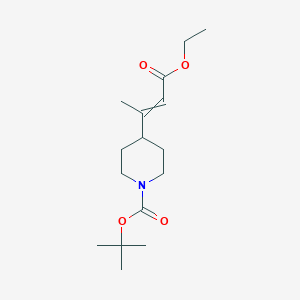
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
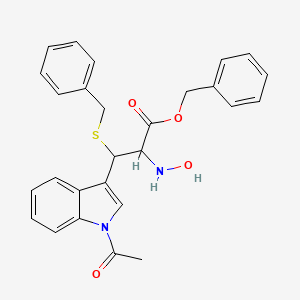
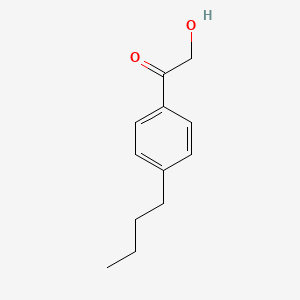
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
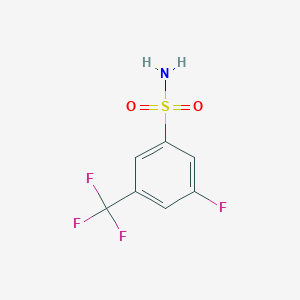

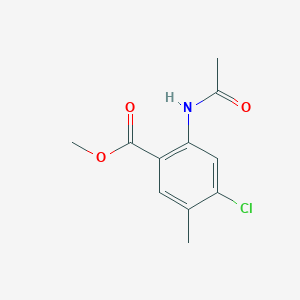

![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)


